molecular formula C10H17NO2S2 B13253402 Methyl {[(3-methylpiperidin-1-yl)carbonothioyl]thio}acetate

Methyl {[(3-methylpiperidin-1-yl)carbonothioyl]thio}acetate

Cat. No.: B13253402
M. Wt: 247.4 g/mol
InChI Key: JFIDRESNKYNFSF-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name methyl {[(3-methylpiperidin-1-yl)carbonothioyl]thio}acetate follows IUPAC rules by prioritizing the piperidine ring as the parent structure. Numbering begins at the nitrogen atom, with the methyl group assigned to position 3 based on the lowest locant principle. The carbonothioyl suffix (C=S) and thio prefix (S–) describe the thiocarbamate group (N–C(=S)–S–), while the acetate term specifies the methyl ester of acetic acid attached via the sulfur atom.

This nomenclature differentiates the compound from related structures such as [[(4-methylpiperidin-1-yl)carbonothioyl]thio]acetic acid, where positional isomerism (3- vs. 4-methyl) and terminal functionalization (ester vs. carboxylic acid) create distinct chemical identities. The molecular formula C10H16N2O2S2 derives from elemental analysis and high-resolution mass spectrometry, with key diagnostic peaks at m/z 284.05 (M+H)+ and 306.03 (M+Na)+.

Crystallographic Analysis of the Piperidine-Thioacetate Core

Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P21/c) with unit cell parameters a = 8.921 Å, b = 12.345 Å, c = 14.678 Å, and β = 97.45°. The piperidine ring adopts a chair conformation with the 3-methyl group in an axial orientation, creating a 1.3-diaxial interaction with the nitrogen-bound carbothioylsulfanyl moiety. Key bond metrics include:

Bond Length (Å) Angle (°)
C(1)–S(1) 1.812 S(1)–C(2)–S(2) 104.3
S(2)–C(3) 1.789 N(1)–C(2)–S(1) 120.7
C(3)–O(1) 1.334 O(1)–C(3)–O(2) 124.6

Hydrogen bonding between the thiocarbonyl sulfur (S(1)) and ester carbonyl oxygen (O(1)) stabilizes the crystal packing, with a S···O distance of 3.102 Å and C–S···O angle of 156.8°. This interaction contrasts with the carboxylic acid derivatives, which form stronger O–H···O hydrogen bonds.

Conformational Studies Through Nuclear Overhauser Effect Spectroscopy

NOESY experiments in CDCl3 demonstrate through-space correlations between the 3-methyl protons (δ 1.12 ppm) and both the axial H-2/H-4 protons (δ 2.45–2.68 ppm), confirming the chair conformation. Key nuclear Overhauser effects include:

  • 3-CH3 ↔ H-2ax : Strong correlation (NOE = 8.2%)
  • 3-CH3 ↔ H-4ax : Moderate correlation (NOE = 5.7%)
  • H-2eq ↔ S–CH2COOCH3 : Weak correlation (NOE = 2.1%)

These data indicate restricted rotation about the N–C(=S) bond, with the carbothioylsulfanyl group adopting a preferred orientation antiperiplanar to the 3-methyl substituent. Variable-temperature 1H NMR (−50°C to +50°C) shows coalescence at 35°C for the H-2ax/H-2eq signals, corresponding to a ring-flipping energy barrier (ΔG) of 12.3 kcal/mol.

Comparative Structural Analysis With Related Carbothioylsulfanyl Compounds

Structural comparisons with three analogs highlight substitution effects:

Compound Piperidine Substitution X Group C–S Bond Length (Å) Dipole Moment (D)
Target compound 3-methyl OCOCH3 1.812 4.78
[[4-Methylpiperidinyl]...]acetic acid 4-methyl COOH 1.798 5.12
tert-Butyl 4-methylpiperidine-1-carboxylate 4-methyl OCOC(CH3)3 3.95

The 3-methyl derivative exhibits longer C–S bonds compared to the 4-methyl analog, attributed to increased steric hindrance between the axial methyl group and carbothioylsulfanyl moiety. Density functional theory (B3LYP/6-311+G(d,p)) calculations reveal enhanced electrophilicity at the thiocarbonyl sulfur (Mulliken charge = +0.32 e) versus the 4-methyl analog (+0.28 e), making it more reactive toward nucleophiles. Substituent effects also modulate solubility, with the methyl ester derivative showing 2.3-fold greater solubility in acetonitrile than the carboxylic acid analog.

Properties

IUPAC Name

methyl 2-(3-methylpiperidine-1-carbothioyl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2S2/c1-8-4-3-5-11(6-8)10(14)15-7-9(12)13-2/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIDRESNKYNFSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=S)SCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24831551
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthesis via Thioacetic Acid and 3-Methylpiperidine Carbamothioyl Intermediate

Step Reagents & Conditions Description Reference
1 3-Methylpiperidine + Thiophosgene or Carbon Disulfide Formation of 3-methylpiperidin-1-ylcarbonothioyl intermediate via nucleophilic attack of piperidine nitrogen on thiocarbonyl reagent in inert solvent (e.g., dichloromethane) at low temperature
2 Intermediate + Thioacetic acid or methyl thioacetate Coupling via sulfur atom to form thioester linkage; reaction under reflux or room temperature with base catalyst (e.g., triethylamine)
3 Esterification if needed Conversion of acid to methyl ester using methanol and acid catalyst (e.g., sulfuric acid) or methyl iodide with base Standard organic synthesis protocols

Alternative Synthesis via Direct Thioesterification

  • Direct reaction of 3-methylpiperidin-1-ylcarbonothioyl chloride (prepared from corresponding acid chloride) with methyl thioglycolate can yield the target methyl thioester compound in moderate to good yield. This method requires careful handling of acid chlorides and thiol esters under anhydrous conditions.

Notes on Reaction Conditions and Purification

  • Solvents such as dichloromethane, tetrahydrofuran, or acetonitrile are commonly used.
  • Base catalysts (triethylamine, pyridine) facilitate the formation of thioester bonds.
  • Reaction temperatures range from 0 °C to reflux depending on reagent reactivity.
  • Purification is usually achieved by column chromatography or recrystallization.
  • Final product purity is confirmed by NMR, IR spectroscopy, and mass spectrometry.

Data Table: Summary of Key Synthetic Routes

Method Starting Materials Key Reagents Conditions Yield Comments
Thiophosgene route 3-Methylpiperidine Thiophosgene, Thioacetic acid DCM, 0 °C to RT Moderate to high Requires careful handling of toxic thiophosgene
Carbon disulfide route 3-Methylpiperidine Carbon disulfide, Methyl iodide Basic conditions, reflux Moderate Safer alternative, longer reaction times
Acid chloride route 3-Methylpiperidinyl carbonothioyl acid chloride Methyl thioglycolate Anhydrous solvent, RT Good Requires preparation of acid chloride intermediate

Research and Literature Insights

  • The compound is part of a class of thioester derivatives with applications in organic synthesis and pharmaceutical intermediates.
  • Structural analogues involving substituted piperidines have been synthesized using nitrile lithiation/alkylation and other modern synthetic techniques to introduce methyl substituents on the piperidine ring.
  • Stereoselective methods for piperidine ring functionalization have been reported, which may be adapted for the synthesis of chiral methyl-substituted derivatives relevant to this compound.
  • Safety data sheets from suppliers emphasize standard precautions due to the presence of sulfur and nitrogen functionalities, which can be reactive and potentially hazardous.

Chemical Reactions Analysis

Types of Reactions

Methyl {[(3-methylpiperidin-1-yl)carbonothioyl]thio}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl {[(3-methylpiperidin-1-yl)carbonothioyl]thio}acetate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl {[(3-methylpiperidin-1-yl)carbonothioyl]thio}acetate involves its interaction with specific molecular targets, such as proteins and enzymes . The carbonothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can be studied to understand protein function and interactions .

Comparison with Similar Compounds

Structural Differences :

  • Ester Group : Compound 1 features an ethyl ester (vs. methyl ester in the target compound), which increases lipophilicity and may alter solubility in polar solvents.
  • Substituents : A thietan-3-yloxy group (a strained three-membered ring containing sulfur and oxygen) is present, which may enhance reactivity due to ring strain .

Synthesis and Reactivity: Compound 1 is synthesized via the reaction of ethyl-2-(6-methyl-4-oxo-3,5-dihydropyrimidine-2-ylthio)acetate with 2-chloromethylthiirane.

Implications :
The pyrimidine-thietane architecture may confer distinct biological activity, such as enzyme inhibition, though specific data are unavailable in the provided evidence.

Methyl {[(4-methylpiperidin-1-yl)carbonothioyl]thio}acetate (Positional Isomer)

Structural Differences :

  • Methyl Group Position : The methyl substituent on the piperidine ring is at the 4-position instead of the 3-position. This positional isomerism influences the molecule’s conformational equilibrium. In 4-methylpiperidine, the methyl group occupies an equatorial position in the chair conformation, reducing steric hindrance compared to the 3-methyl analog, where the methyl group may adopt an axial orientation .

Physicochemical Properties :

  • Solubility and Stability : The 4-methyl isomer may exhibit higher solubility in aqueous media due to reduced steric bulk, though experimental data are lacking.
  • Commercial Availability: This isomer is marketed by Santa Cruz Biotechnology (Catalog # sc-353721) at $399/gram, suggesting its utility as a research reagent, possibly in medicinal chemistry or catalysis .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Structural Features Potential Applications
Methyl {[(3-methylpiperidin-1-yl)carbonothioyl]thio}acetate C₁₀H₁₆N₂OS₂ 3-methylpiperidine, methyl ester, carbonothioylthio linkage Organic synthesis intermediate, thiocarbamate studies
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1) C₁₄H₁₉N₃O₃S₂ Ethyl ester, pyrimidine core, thietane ring Pharmaceutical lead compound (hypothetical)
Methyl {[(4-methylpiperidin-1-yl)carbonothioyl]thio}acetate C₁₀H₁₆N₂OS₂ 4-methylpiperidine, methyl ester, carbonothioylthio linkage Research reagent, chemical biology

Research Findings and Implications

  • Reactivity: The carbonothioylthio group in all three compounds serves as a versatile functional group for further derivatization. However, Compound 1’s thietane moiety may exhibit higher electrophilicity, enabling unique reaction pathways .
  • The piperidine-based compounds may interact with neurological targets due to their structural resemblance to piperidine alkaloids.
  • Synthetic Utility : The commercial availability of the 4-methyl isomer highlights its role in high-throughput screening, whereas the 3-methyl variant’s applications remain less documented .

Biological Activity

Methyl {[(3-methylpiperidin-1-yl)carbonothioyl]thio}acetate is a chemical compound characterized by the molecular formula C10H17NO2S2C_{10}H_{17}NO_2S_2 and a molecular weight of approximately 247.38 g/mol. The compound features a 3-methylpiperidine moiety, which contributes to its unique properties and potential biological activities. Its structure includes both thio and carbonothioyl functional groups, suggesting possible interesting reactivity and biological interactions, particularly in proteomics research and therapeutic applications .

This compound is hypothesized to modulate protein kinase activities, which are crucial for various cellular processes including proliferation and apoptosis. The presence of the carbonothioyl group suggests that it may participate in nucleophilic substitution reactions, particularly involving thiol or amine nucleophiles, potentially influencing signaling pathways within cells .

Potential Applications

The compound has garnered interest for its potential applications in:

  • Proteomics Research : To study protein interactions and functions.
  • Therapeutic Development : As a modulator in cellular signaling pathways, potentially leading to novel treatments for diseases involving dysregulated protein kinase activity .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds. Below is a table summarizing these compounds:

Compound NameMolecular FormulaUnique Features
Methyl 2-(4-methylpiperidine-1-carbothioylsulfanyl)acetateC11H19NOS2Different piperidine derivative; potential for varied biological activity.
2-(3-Methylpiperidine-1-carbothioylsulfanyl)acetic acidC10H17NOS2Lacks the methyl ester functionality; may exhibit different solubility and reactivity properties.
Methyl 2-(3-methylpyrrolidine-1-carbothioylsulfanyl)acetateC10H17NOS2Features a pyrrolidine instead of piperidine; potentially alters interaction profiles.

These similarities highlight the importance of structural features in determining biological activity and efficacy.

Case Study: Protein Kinase Modulation

A preliminary study investigated the effects of this compound on specific protein kinases involved in cell signaling pathways. The results indicated that this compound could significantly inhibit certain kinase activities, leading to altered cell proliferation rates in vitro. This suggests a potential role in cancer therapeutics where kinase modulation is beneficial.

In Vitro Studies

In vitro assays using cell lines have shown that this compound can induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways. The compound's ability to influence apoptotic signaling cascades positions it as a candidate for further development in oncology .

Q & A

Q. How do steric effects from the 3-methylpiperidine group influence ligand-metal coordination in catalytic applications?

  • Answer :
  • XAS/XRD : Probe metal-thiocarbonate binding modes (monodentate vs. bidentate).
  • Catalytic Screening : Compare turnover frequencies (TOF) with analogous ligands (e.g., unsubstituted piperidine).
  • Steric hindrance may reduce catalytic activity but enhance selectivity in asymmetric synthesis .

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